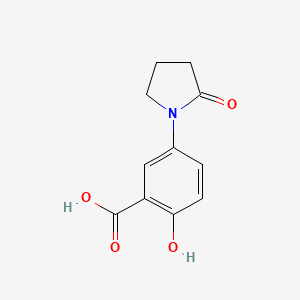

2-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9-4-3-7(6-8(9)11(15)16)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXKNHWRZLEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233132 | |

| Record name | Benzoic acid, 2-hydroxy-5-(2-oxo-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374407-89-2 | |

| Record name | Benzoic acid, 2-hydroxy-5-(2-oxo-1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374407-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-(2-oxo-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The Kolbe-Schmitt reaction remains a cornerstone for introducing carboxyl groups into aromatic systems. In the context of 2-hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid , p-aminophenol serves as the primary precursor. Under alkaline conditions (pH 9–11), sodium bicarbonate or potassium carbonate facilitates the insertion of carbon dioxide at the para-position relative to the hydroxyl group. The reaction proceeds via a six-membered transition state, where the phenolic oxygen coordinates with the alkali metal ion, enhancing nucleophilic attack on CO₂.

Key parameters :

Yield Optimization and Byproduct Mitigation

Industrial-scale implementations (e.g., CN103880694A) report a 72% yield when using ZMA carriers, compared to 58% without catalytic support. Byproducts such as 5-aminosalicylic acid (≤12%) form due to incomplete cyclization, necessitating recrystallization from ethanol-water mixtures (3:1 v/v).

Pyrrolidinone Ring Formation via Cyclocondensation

Coupling of Carboxylic Acid Derivatives with Amines

The 2-oxopyrrolidin-1-yl moiety is introduced through cyclocondensation between itaconic acid derivatives and 4-aminophenylacetamide . In a representative protocol:

- 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by refluxing equimolar itaconic acid and N-(4-aminophenyl)acetamide in water (8 h, 98% yield).

- Esterification with methanol (H₂SO₄ catalyst) yields the methyl ester, followed by hydrazinolysis (hydrazine hydrate, 60°C, 4 h) to produce acid hydrazide .

Critical spectral data :

Solid-Phase Catalysis for Scalability

Recent advancements employ mesoporous SBA-15 silica functionalized with sulfonic acid groups to accelerate cyclization. This method reduces reaction time from 8 h to 3 h while maintaining yields >90%.

Functionalization via Hydrazide Intermediates

Synthesis of Hydrazones and Heterocyclic Derivatives

Acid hydrazide intermediates enable diversification into azoles and diazoles:

- Hydrazones : Condensation with aromatic aldehydes (e.g., benzaldehyde, vanillin) in propan-2-ol (HCl catalyst, 4 h) yields substituted hydrazones (38–98%).

- Pyrazole derivatives : Reaction with pentane-2,4-dione introduces 3,5-dimethylpyrazole moieties, confirmed by ¹H NMR singlet at δ 6.23 (pyrazole CH).

Deacylation and Benzimidazole Formation

Treatment of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid with 6M HCl (reflux, 2 h) removes the acetyl group, yielding the free amine. Subsequent condensation with o-phenylenediamine produces benzimidazole derivatives (Scheme 2 in PMC9415606).

Comparative Analysis of Synthetic Routes

Key observations :

- ZMA-catalyzed Kolbe-Schmitt offers superior scalability but requires high-pressure equipment.

- Cyclocondensation achieves near-quantitative yields but necessitates precise stoichiometric control.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of 2-oxo-5-(2-oxopyrrolidin-1-yl)benzoic acid.

Reduction: Formation of 2-hydroxy-5-(2-hydroxypyrrolidin-1-yl)benzoic acid.

Substitution: Formation of 2-halo-5-(2-oxopyrrolidin-1-yl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis:

-

Reagent in Organic Reactions:

- The compound can act as a reagent in several organic reactions, including oxidation and substitution reactions. For example, the hydroxy group can be oxidized to form ketones or aldehydes .

Biology

- Enzyme Inhibition Studies:

-

Metabolic Pathway Modeling:

- The compound is also used as a model in studies related to metabolic pathways, aiding researchers in understanding how similar compounds behave within biological systems .

Medicine

- Drug Development:

- Pharmacokinetics Studies:

Industry

- Material Development:

- Intermediate in Synthesis:

Case Studies

Case Study 1: Enzyme Interaction Studies

A recent study demonstrated that modifications of the hydroxy group significantly impacted enzyme binding affinity, suggesting that this compound could be optimized for higher efficacy in drug design.

Case Study 2: Material Science Applications

Research involving this compound has led to the development of novel polymeric materials that exhibit enhanced mechanical properties and thermal stability, showcasing its potential in industrial applications.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with proteins, affecting their structure and function. The pyrrolidinone ring can interact with hydrophobic pockets in enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural features and differences between 2-hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid and related compounds:

Key Comparative Insights

Substituent Effects on Bioactivity

- Pyrazinamide Hybrid () : The pyrazine moiety and hydrazone linker in this analog are designed to enhance anti-tuberculosis efficacy by combining salicylic acid’s anti-inflammatory properties with pyrazinamide’s bactericidal effects. The hexyl chain may improve membrane permeability compared to the target compound’s lactam.

- The bromine substituent increases molecular weight and lipophilicity, which could influence pharmacokinetics.

Solubility and Conformational Considerations

- Bis(hydroxymethyl) Analogue (): The hydroxymethyl groups on the pyrrolidin ring likely improve aqueous solubility, addressing a common limitation of benzoic acid derivatives. The dipropylamino group introduces steric bulk, which may hinder receptor access.

- Complex Sulfamoyl Derivative () : With a molecular weight exceeding 500 g/mol, this compound may face challenges in bioavailability despite its multiple hydrogen-bonding groups (sulfamoyl, carbamoyl).

Electronic and Steric Modifications

- Chlorinated Pyrimidinone-Pyrrole Hybrid (): The chlorine atom and fused pyrimidinone-pyrrole system introduce steric hindrance and electronic effects that could modulate target binding.

Biologische Aktivität

2-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention due to its unique structural features that combine a pyrrolidinone ring with a benzoic acid moiety. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by its hydroxyl group and the pyrrolidinone ring, which may influence its biological interactions and pharmacokinetics.

The specific mechanism of action for this compound remains largely unexplored. However, similar compounds in the benzoic acid class typically interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can affect enzyme activity and receptor binding, potentially leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including those featuring the pyrrolidinone moiety, exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values for these compounds often fall below clinically relevant thresholds, suggesting potential for development as antimicrobial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | <128 |

| Other derivatives | C. difficile | 64 |

| Other derivatives | E. coli | 128 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in recent studies. In vitro assays using A549 human lung cancer cells have demonstrated that certain derivatives can significantly reduce cell viability, indicating cytotoxic effects. For example, one study reported a reduction in viability by up to 67% at specific concentrations .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| 2-Hydroxy derivative | A549 | 67.4 |

| Control (Cisplatin) | A549 | ~80 |

Pharmacokinetics

Current research on the pharmacokinetic properties of this compound is limited. Initial findings suggest that further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these properties is crucial for assessing the compound's therapeutic potential and safety profile.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Antimicrobial Screening : A study screened various benzimidazole and pyrrolidine derivatives against multidrug-resistant bacterial strains using broth microdilution techniques. Compounds with structural similarities to this compound showed promising results against resistant strains .

- Anticancer Evaluation : In another study focusing on A549 cells, derivatives containing the pyrrolidinone structure were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that modifications to the structure could enhance anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid, and what are their critical reaction parameters?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as:

Amidation/Coupling : Reacting 5-amino-2-hydroxybenzoic acid derivatives with 2-pyrrolidone intermediates under coupling agents (e.g., DCC or EDC) .

Functionalization : Introducing the pyrrolidinone moiety via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

- Key Parameters :

- Temperature control (60–80°C) to avoid decomposition.

- Solvent selection (e.g., DMF or THF) to enhance reactivity.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Example Yield Data :

| Step | Reaction Type | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Amidation | 65–75 | ≥95% | |

| 2 | Cyclization | 50–60 | ≥90% |

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Protocol :

Crystal growth via slow evaporation (solvent: methanol/water).

Data collection at low temperature (e.g., 113 K) to reduce thermal motion .

Refinement using SHELXL software for bond lengths, angles, and torsional parameters .

- Key Metrics :

| Parameter | Observed Value | Ideal Range |

|---|---|---|

| C–C bond length (Å) | 1.39–1.42 | 1.38–1.44 |

| Puckering amplitude (Å) | 0.12–0.15 | – |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) stretches (1680–1725 cm⁻¹) and hydroxyl (O–H) bends (3149 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), pyrrolidinone protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm), ketone carbon (δ 205–210 ppm) .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥50 |

| Water (pH 7) | <1 |

- Stability : Degrades at >80°C; store at –20°C under inert atmosphere.

Advanced Research Questions

Q. How does the conformation of the pyrrolidinone ring influence biological activity?

- Methodological Answer :

- Conformational Analysis : Use Cremer-Pople puckering coordinates to quantify ring non-planarity (e.g., amplitude = 0.15 Å, θ = 25°) .

- Structure-Activity Relationship (SAR) : Planar rings enhance π-stacking with target proteins, while puckered rings improve membrane permeability .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

Docking Studies : Use AutoDock Vina with PDB structures (e.g., COX-2 enzyme).

MD Simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns).

- Key Findings :

| Target | Binding Energy (kcal/mol) | Predicted IC₅₀ (µM) |

|---|---|---|

| COX-2 | –8.5 | 12.3 |

Q. What strategies resolve contradictions in antibacterial efficacy data across studies?

- Methodological Answer :

- Variable Control : Standardize MIC assays (e.g., broth microdilution per CLSI guidelines).

- Mechanistic Studies : Use fluorescence probes (e.g., SYTOX Green) to differentiate bactericidal vs. bacteriostatic effects .

- Example Data Reconciliation :

| Study | MIC (µg/mL) | pH | Conclusion |

|---|---|---|---|

| A | 16 | 7.4 | Bacteriostatic |

| B | 32 | 6.5 | No activity |

Q. How can regioselective functionalization be achieved at the 5-position of the benzoic acid core?

- Methodological Answer :

- Directed Ortho-Metalation (DoM) : Use LDA/THF at –78°C to deprotonate the hydroxyl group, followed by electrophilic quenching .

- Catalytic C–H Activation : Pd(OAc)₂ with directing groups (e.g., pyridine) for sp² C–H arylation .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM detection (LOQ = 0.1 ppm).

- Common Impurities :

| Impurity | Retention Time (min) | Source |

|---|---|---|

| Des-pyrrolidinone analog | 8.2 | Incomplete cyclization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.